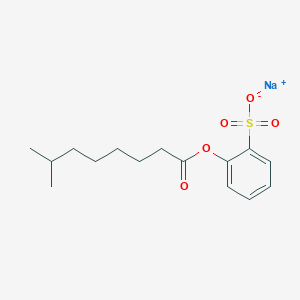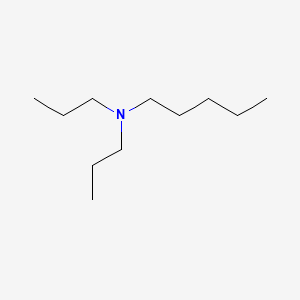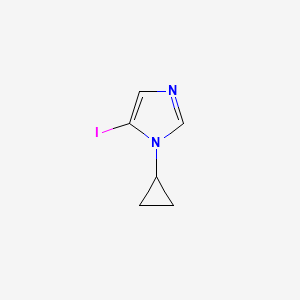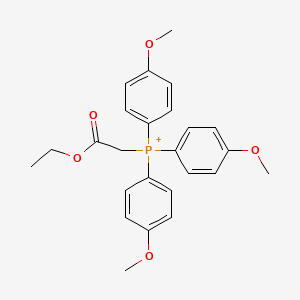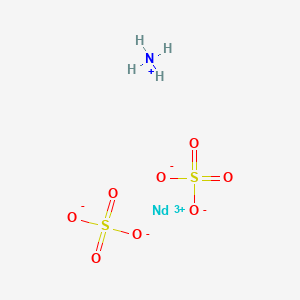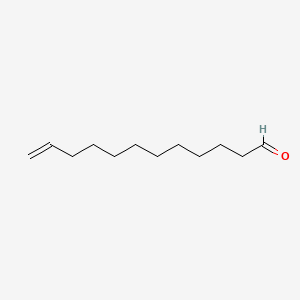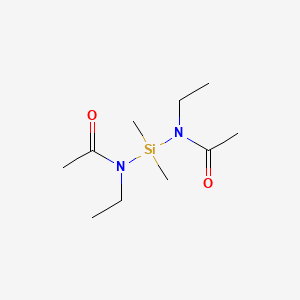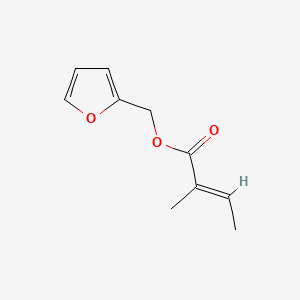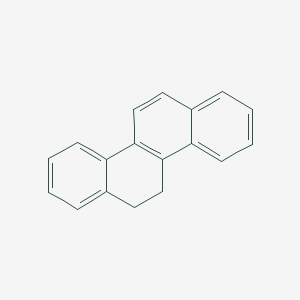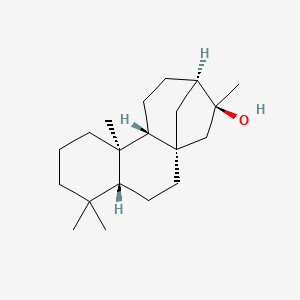
16betaH-Kauran-16-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16betaH-Kauran-16-ol is a diterpenoid compound with the molecular formula C20H34O. It is a member of the kaurane family of diterpenes, which are known for their diverse biological activities and structural complexity. This compound is characterized by a bicyclic ring system with a hydroxyl group at the 16th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16betaH-Kauran-16-ol typically involves the biotransformation of related kaurane diterpenes. For instance, the biotransformation of ent-kaur-16-en-19-ol using the fungus Cunninghamella echinulata can yield this compound . The reaction conditions often include maintaining the fungal culture at optimal growth conditions, such as a temperature of 28°C and a pH of 7.0, for a period of 7-10 days.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. it can be isolated from natural sources, such as certain plant species, through extraction and purification processes. These methods typically involve solvent extraction followed by chromatographic techniques to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
16betaH-Kauran-16-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 16th position can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a methylene group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 16-keto-kaurane and 16-carboxy-kaurane.
Reduction: Formation of 16-methylene-kaurane.
Substitution: Formation of 16-chloro-kaurane and 16-bromo-kaurane.
Scientific Research Applications
16betaH-Kauran-16-ol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex diterpenoids.
Biology: Studies have shown its potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential use in developing anti-inflammatory and anticancer drugs.
Industry: It is used in the synthesis of natural product derivatives for various industrial applications.
Mechanism of Action
The mechanism of action of 16betaH-Kauran-16-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it can inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
16betaH-Kauran-16-ol can be compared with other similar compounds in the kaurane family, such as:
Kauran-16α-ol: Similar structure but with an alpha configuration at the 16th position.
Kaur-16-en-19-ol: Contains a double bond at the 16th position and a hydroxyl group at the 19th position.
Atisan-16α-ol: Another diterpenoid with a different ring structure and hydroxyl group configuration.
The uniqueness of this compound lies in its specific stereochemistry and the position of the hydroxyl group, which contribute to its distinct biological activities and chemical reactivity .
Properties
CAS No. |
5354-44-9 |
|---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(1S,4R,9R,10R,13R,14S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol |
InChI |
InChI=1S/C20H34O/c1-17(2)9-5-10-18(3)15(17)8-11-20-12-14(6-7-16(18)20)19(4,21)13-20/h14-16,21H,5-13H2,1-4H3/t14-,15-,16+,18-,19+,20+/m1/s1 |
InChI Key |
FZSRMADKTOBCNT-URTLRTLISA-N |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(C)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


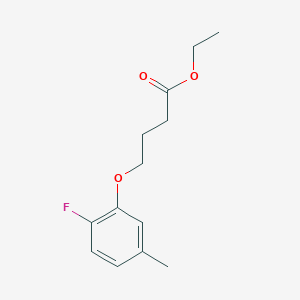


![(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B12655611.png)
